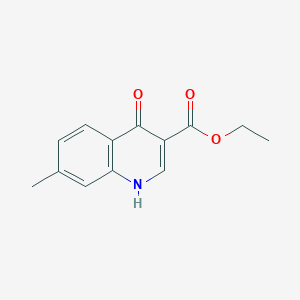
1-(3,5-dibenzylpiperidin-1-yl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,5-Dibenzylpiperidin-1-yl)prop-2-en-1-one, commonly referred to as 1-DPP, is an organic compound belonging to the class of piperidines. It is a white crystalline solid that is insoluble in water and has a molecular weight of 446.6 g/mol. 1-DPP is a versatile organic compound that has been studied for its potential applications in a variety of fields, including organic synthesis, materials science, and medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
1-DPP has been studied for its potential applications in a variety of scientific fields, including organic synthesis, materials science, and medicinal chemistry. In organic synthesis, 1-DPP has been used as a building block for the synthesis of complex molecules and as a catalyst for the formation of carbon-carbon bonds. In materials science, 1-DPP has been used as a precursor for the synthesis of nanomaterials and as a component of organic light-emitting diodes (OLEDs). In medicinal chemistry, 1-DPP has been used as a scaffold for the synthesis of drug-like molecules and as a ligand for the development of new therapeutic agents.
Wirkmechanismus
1-DPP has been studied for its potential mechanism of action. The compound has been shown to interact with receptors in the human body, including serotonin and dopamine receptors, and to modulate the activity of those receptors. It has also been shown to interact with proteins in the body, including enzymes and transporters, and to modulate their activity. In addition, 1-DPP has been shown to interact with DNA and to modulate gene expression.
Biochemical and Physiological Effects
1-DPP has been studied for its potential biochemical and physiological effects. The compound has been shown to have antidepressant and anxiolytic effects in animal models, as well as to have anti-inflammatory and analgesic effects. In addition, 1-DPP has been shown to have neuroprotective effects and to modulate the activity of the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 1-DPP in laboratory experiments has several advantages. The compound is relatively easy to synthesize and can be produced in large quantities. In addition, the compound has a low toxicity and is not likely to cause adverse effects in humans. However, 1-DPP is not soluble in water, which can limit its use in certain experiments.
Zukünftige Richtungen
1-DPP has a wide range of potential applications and future directions for research. Future studies could focus on the development of new synthetic methods for the production of 1-DPP, as well as on the development of new materials and therapeutic agents based on the compound. In addition, future studies could focus on the characterization of the compound’s mechanism of action and its biochemical and physiological effects. Finally, future studies could focus on the development of new methods for the delivery and administration of 1-DPP.
Synthesemethoden
1-DPP can be synthesized using a variety of methods, including the Mitsunobu reaction, the Stille reaction, and the Ullmann reaction. The Mitsunobu reaction is a versatile method for the synthesis of 1-DPP from a variety of starting materials, such as dibenzyl piperidine, prop-2-en-1-one, and triphenylphosphine. The Stille reaction is a coupling reaction that utilizes a palladium catalyst to form 1-DPP from a dibenzyl piperidine reagent and a prop-2-en-1-one reagent. The Ullmann reaction is a coupling reaction that utilizes a copper catalyst to form 1-DPP from dibenzyl piperidine and prop-2-en-1-one.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(3,5-dibenzylpiperidin-1-yl)prop-2-en-1-one involves the condensation of 3,5-dibenzylpiperidin-1-amine with propenone in the presence of a suitable catalyst.", "Starting Materials": [ "3,5-dibenzylpiperidin-1-amine", "Propenone", "Catalyst" ], "Reaction": [ "Add 3,5-dibenzylpiperidin-1-amine to a reaction flask", "Add propenone to the reaction flask", "Add a suitable catalyst to the reaction mixture", "Heat the reaction mixture under reflux for several hours", "Allow the reaction mixture to cool to room temperature", "Extract the product with a suitable solvent", "Purify the product by recrystallization or chromatography" ] } | |
CAS-Nummer |
2413897-11-5 |
Molekularformel |
C22H25NO |
Molekulargewicht |
319.4 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6156173.png)